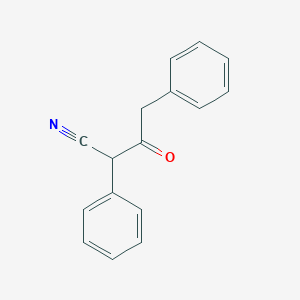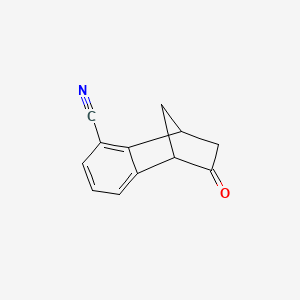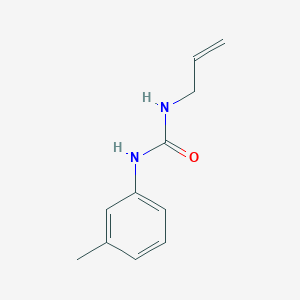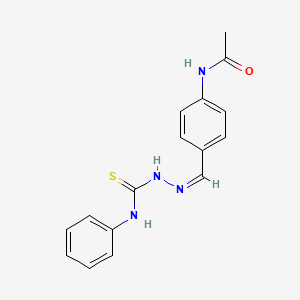![molecular formula C15H14BrNO2 B11947984 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is an organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom at the para position of the aniline ring and a methoxy-substituted phenyl group attached to the imine nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline typically involves the condensation reaction between 4-bromoaniline and 3,4-dimethoxybenzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography.
化学反応の分析
Types of Reactions
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile.
Coupling Reactions: The compound can participate in coupling reactions such as Heck or Suzuki coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Coupling Reactions: Palladium catalysts with bases like triethylamine or potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Corresponding amine derivatives.
Oxidation: Nitrile derivatives.
Coupling: Biaryl compounds or other coupled products depending on the reactants used.
科学的研究の応用
4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential biological activities and as a building block for drug development.
作用機序
The mechanism of action of 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is largely dependent on its chemical structure. The imine group can interact with various biological targets, potentially inhibiting enzymes or interacting with receptors. The bromine atom and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets. Specific pathways and molecular targets would depend on the context of its application, such as enzyme inhibition or receptor binding .
類似化合物との比較
Similar Compounds
Comparison
Compared to similar compounds, 4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The methoxy groups can enhance its solubility in organic solvents and its ability to participate in various chemical reactions, while the bromine atom provides a site for further functionalization through substitution reactions.
特性
分子式 |
C15H14BrNO2 |
|---|---|
分子量 |
320.18 g/mol |
IUPAC名 |
N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H14BrNO2/c1-18-14-8-3-11(9-15(14)19-2)10-17-13-6-4-12(16)5-7-13/h3-10H,1-2H3 |
InChIキー |
MKWFFNXGODEDTE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)





![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)

